Technical Guide: Iso-propyl-1,1,1,3,3,3-D6-amine HCl
Technical Guide: Iso-propyl-1,1,1,3,3,3-D6-amine HCl
This technical guide details the physicochemical profile, synthesis, and application of Iso-propyl-1,1,1,3,3,3-D6-amine Hydrochloride (CAS 126794-59-0). It is designed for medicinal chemists and process engineers leveraging the Deuterium Kinetic Isotope Effect (DKIE) to optimize drug metabolic stability.
CAS: 126794-59-0 | Formula:
Executive Summary: The Deuterium Advantage
Iso-propyl-1,1,1,3,3,3-D6-amine HCl is a high-value isotopic building block used to introduce a hexadeuterated isopropyl group (
In drug discovery, the isopropyl moiety is a common metabolic "soft spot," susceptible to cytochrome P450-mediated oxidation (specifically CYP2D6 and CYP3A4). This oxidation often leads to rapid dealkylation or hydroxylation of the methyl groups. By substituting hydrogen with deuterium (D) at these positions, researchers induce a Kinetic Isotope Effect (DKIE) . Because the C-D bond is significantly stronger than the C-H bond (bond dissociation energy:
Chemical Profile & Specifications
| Property | Specification | Notes |
| IUPAC Name | 1,1,1,3,3,3-Hexadeuterio-2-propanamine hydrochloride | |
| Isotopic Purity | Critical for minimizing "isotopic leak" in clinical trials. | |
| Appearance | White to off-white hygroscopic solid | |
| Solubility | Water, Methanol, DMSO | Freely soluble (>100 mg/mL in |
| Melting Point | 150–155 °C (dec) | Typical for amine HCl salts.[2] |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen).[2] |
Synthetic Methodology
The synthesis of CAS 126794-59-0 relies on the reductive amination of Acetone-d6 . Due to the high cost of the deuterated starting material, the protocol prioritizes yield and isotopic conservation over speed.
Reaction Pathway
The synthesis proceeds via the formation of a ketimine intermediate, followed by reduction.[3]
Figure 1: Synthetic route for Iso-propyl-1,1,1,3,3,3-D6-amine HCl via reductive amination.[4]
Detailed Protocol
Reagents: Acetone-d6 (CAS 666-52-4), Ammonium Acetate (
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask under Argon, dissolve Ammonium Acetate (10 eq) in anhydrous Methanol.
-
Add Acetone-d6 (1 eq) dropwise via syringe.[2]
-
Rationale: A large excess of ammonium source drives the equilibrium toward the imine species, preventing dimerization.
-
Stir at room temperature for 1 hour. Add molecular sieves (3Å) to scavenge water and push equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Cyanoborohydride (
, 0.7 eq) portion-wise. -
Note:
is preferred over because it selectively reduces the imine at pH 6-7 without reducing the ketone as rapidly, though in this one-pot procedure, selectivity is managed by pH. -
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Work-up & Free Base Isolation:
-
Quench with concentrated HCl (carefully) to pH < 2 to decompose excess hydride.
-
Remove methanol under reduced pressure (rotary evaporator).
-
Basify the aqueous residue with NaOH (pH > 12).
-
Extract the volatile free amine into Diethyl Ether (
). -
Critical Step: The free base (Iso-propyl-d6-amine) is volatile (bp ~33°C). Do not concentrate the ether extract to dryness. [2]
-
-
Salt Formation:
-
Cool the etheral amine solution to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
The white precipitate (CAS 126794-59-0) forms immediately.
-
Filter under inert gas, wash with cold ether, and dry under high vacuum.
-
Analytical Validation
Validation of the deuterated product requires confirming the absence of methyl protons and the presence of the correct carbon isotope pattern.
NMR Spectroscopy ( )
-
NMR:
- 3.45 ppm (1H, s, CH): The methine proton appears as a singlet. In non-deuterated isopropylamine, this would be a heptet. The absence of coupling confirms the deuteration of the adjacent methyl groups.
-
Methyl Region (
1.2 ppm): Silent. No signal should be observed.[2] Any signal here indicates incomplete deuteration ( exchange failure or isotopic impurity).
-
NMR:
- 48.5 ppm (CH): Singlet.
-
20.1 ppm (
): Septet ( ).[2] The splitting is due to coupling with three deuterium atoms ( ), following the rule ( ).
Mass Spectrometry (ESI+)
-
Theoretical
: 66.15 Da (Free base + H).[2] -
Observed: Major peak at
.[2] -
Interpretation: The mass shift of +6 Da compared to standard isopropylamine (MW 59.[2]11) confirms the incorporation of six deuterium atoms.
Application: Metabolic Stability Engineering
The primary utility of this compound is to block oxidative metabolism.
Mechanism of Action: CYP450 Blocking
Cytochrome P450 enzymes (e.g., CYP2C19, CYP2D6) often attack the
-
Standard Route:
. -
Deuterated Route: The C-D bonds on the methyl groups are resistant to the initial hydrogen abstraction step (the rate-limiting step).
Figure 2: Comparison of metabolic fate. Deuteration increases metabolic stability by inhibiting CYP-mediated oxidation.[2]
Handling & Safety
-
Hygroscopicity: The HCl salt is extremely hygroscopic.[2] Weighing must be performed in a glovebox or rapid-transfer environment.
-
Stability: Stable at -20°C for >2 years if sealed.[2]
-
Safety: Like all alkyl amines, the free base is corrosive and a lachrymator. The HCl salt is an irritant. Use standard PPE (nitrile gloves, safety glasses).
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. Link[2]
-
MedChemExpress . (2023).[5] Propan-2-amine-d6 hydrochloride Safety Data Sheet. Link
-
Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews. Link[2]
-
Shao, L., & Hewitt, M. C. (2010).[6] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link
- Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sciencemadness Discussion Board - Isopropylamine and Diisopropylamine from Acetone - Powered by XMB 1.9.11 [sciencemadness.org]
